molecular formula C18H17N3O4 B11060088 3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one

Cat. No.: B11060088
M. Wt: 339.3 g/mol
InChI Key: SKGPTKYGCKBKJM-UHFFFAOYSA-N
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Description

3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including a furan ring, a hydroxyl group, a methoxyethyl group, and a dihydropyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Dihydropyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction using a furan-containing reagent.

    Addition of the Hydroxyl Group: The hydroxyl group is typically introduced via a hydroxylation reaction.

    Attachment of the Methoxyethyl Group: This step involves the alkylation of the compound with a methoxyethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the furan ring or the dihydropyrrolo[3,4-c]pyrazole core, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the hydroxyl and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Alcohols and reduced heterocycles.

    Substitution Products: Alkylated, acylated, and sulfonated derivatives.

Scientific Research Applications

3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE depends on its specific application:

    Pharmacological Effects: The compound may interact with various molecular targets such as enzymes, receptors, and DNA. It can modulate biological pathways involved in inflammation, cell proliferation, and microbial growth.

    Material Properties: The electronic and optical properties of the compound are influenced by its molecular structure, enabling its use in the development of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-ETHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure but with an ethyl group instead of a methoxyethyl group.

    3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-METHYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE: Similar structure but with a methyl group instead of a methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in 3-(2-FURYL)-4-(4-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE imparts unique properties such as increased solubility and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

3-(furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C18H17N3O4/c1-24-10-8-21-17(11-4-6-12(22)7-5-11)14-15(13-3-2-9-25-13)19-20-16(14)18(21)23/h2-7,9,17,22H,8,10H2,1H3,(H,19,20)

InChI Key

SKGPTKYGCKBKJM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(NN=C2C1=O)C3=CC=CO3)C4=CC=C(C=C4)O

Origin of Product

United States

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